[(4-Cyano-2-fluorophenyl)methyl]boronic acid
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Overview
Description
[(4-Cyano-2-fluorophenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with cyano and fluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Cyano-2-fluorophenyl)methyl]boronic acid typically involves the reaction of a suitable boron reagent with a halogenated precursor. One common method is the palladium-catalyzed borylation of 4-cyano-2-fluorobenzyl halides using bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Cyano-2-fluorophenyl)methyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Esterification: Reaction with diols to form boronic esters, which can be used as intermediates in various organic transformations.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Hydrogen peroxide, sodium perborate.
Esterification: Diols (e.g., ethylene glycol), solvents (e.g., toluene), and mild heating.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronic esters.
Scientific Research Applications
[(4-Cyano-2-fluorophenyl)methyl]boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly those requiring boronic acid moieties for activity.
Industry: Utilized in the production of advanced materials and polymers that incorporate boronic acid functionalities for enhanced properties.
Mechanism of Action
The mechanism of action of [(4-Cyano-2-fluorophenyl)methyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, displacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyano and fluoro substituents, making it less electron-deficient and less reactive in certain contexts.
4-Cyanophenylboronic Acid: Contains a cyano group but lacks the fluoro substituent, affecting its electronic properties and reactivity.
2-Fluorophenylboronic Acid: Contains a fluoro group but lacks the cyano substituent, influencing its reactivity and stability.
Uniqueness
[(4-Cyano-2-fluorophenyl)methyl]boronic acid is unique due to the presence of both cyano and fluoro substituents, which significantly alter its electronic properties and reactivity compared to other boronic acids. These substituents make it particularly useful in reactions requiring electron-deficient aryl groups, such as certain cross-coupling reactions and the synthesis of complex organic molecules.
Properties
IUPAC Name |
(4-cyano-2-fluorophenyl)methylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3,12-13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAWGMMBTNCJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=C(C=C(C=C1)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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